Enhanced Carboxylic Acid Acidity by Geminal Cyano Group
The geminal cyano group exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa of the carboxylic acid relative to 4-methylcyclohexane-1-carboxylic acid. The non-cyano analog has a reported computed pKa of 4.89 , whereas the alpha-cyano analog 1-cyanocyclohexane-1-carboxylic acid has a computed pKa of approximately 2.94 , representing an acid-strength enhancement of roughly 1.95 log units. While direct experimental pKa data for 1-cyano-4-methylcyclohexane-1-carboxylic acid are not publicly available, the predicted pKa is expected to fall within a comparable range (~2.9–3.8 based on structurally analogous 1-cyano-4,4-dimethylcyclohexane-1-carboxylic acid, predicted pKa 3.77 ), reflecting similar inductive stabilization of the carboxylate anion.
| Evidence Dimension | Acid dissociation constant (pKa) of the carboxylic acid group |
|---|---|
| Target Compound Data | Predicted pKa ~2.9–3.8 (estimated by analogy to 1-cyano-4,4-dimethylcyclohexane-1-carboxylic acid, predicted pKa = 3.77) |
| Comparator Or Baseline | 4-Methylcyclohexane-1-carboxylic acid (CAS 4331-54-8): computed pKa = 4.89 |
| Quantified Difference | ΔpKa ≈ –1.1 to –1.9 log units (stronger acid by approximately 10- to 80-fold based on Ka ratio) |
| Conditions | Predicted/computed pKa values (ChemAxon); experimental verification pending |
Why This Matters
Lower pKa translates to a higher fraction of ionized carboxylate at physiological pH (~7.4), which can improve aqueous solubility and alter membrane permeability—a critical consideration when selecting building blocks for lead optimization in medicinal chemistry programs.
- [1] ChemBase. (1r,4r)-4-methylcyclohexane-1-carboxylic acid; Acid pKa = 4.8948717. https://www.chembase.cn (accessed 2026-05-05). View Source
- [2] ChemBase. 1-cyanocyclohexane-1-carboxylic acid; Acid pKa = 2.9374108. https://www.chembase.cn (accessed 2026-05-05). View Source
